molecular formula C24H21N3O7 B15086443 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769142-79-2

3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15086443
CAS No.: 769142-79-2
M. Wt: 463.4 g/mol
InChI Key: VUYVWLKFARGQMT-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the nitration of phenol derivatives to introduce the nitro group. This is followed by the formation of the propanoyl group through acylation reactions. The carbohydrazonoyl group is introduced via hydrazone formation, and finally, the methoxybenzoate group is attached through esterification reactions .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups .

Scientific Research Applications

3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbohydrazonoyl group can form stable complexes with metal ions, influencing various biochemical pathways .

Properties

CAS No.

769142-79-2

Molecular Formula

C24H21N3O7

Molecular Weight

463.4 g/mol

IUPAC Name

[3-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21N3O7/c1-16(33-22-9-4-3-8-21(22)27(30)31)23(28)26-25-15-17-6-5-7-20(14-17)34-24(29)18-10-12-19(32-2)13-11-18/h3-16H,1-2H3,(H,26,28)/b25-15+

InChI Key

VUYVWLKFARGQMT-MFKUBSTISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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